molecular formula C16H17NO2 B7807933 2-Amino-2-benzyl-3-phenylpropanoic acid CAS No. 6278-96-2

2-Amino-2-benzyl-3-phenylpropanoic acid

Cat. No.: B7807933
CAS No.: 6278-96-2
M. Wt: 255.31 g/mol
InChI Key: GBKZHNIMMJPKLO-UHFFFAOYSA-N
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Description

2-Amino-2-benzyl-3-phenylpropanoic acid is an organic compound that belongs to the class of alpha-amino acids It is characterized by the presence of an amino group, a benzyl group, and a phenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-benzyl-3-phenylpropanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: Benzyl bromide and phenylacetic acid are often used as starting materials.

    Formation of Intermediate: The reaction between benzyl bromide and phenylacetic acid in the presence of a base such as sodium hydroxide forms benzyl phenylacetate.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Hydrolysis: The final step involves hydrolysis under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and phenyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Benzyl ketone, benzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: N-acyl derivatives, N-alkyl derivatives.

Scientific Research Applications

2-Amino-2-benzyl-3-phenylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-Amino-2-benzyl-3-phenylpropanoic acid exerts its effects involves interactions with various molecular targets:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby altering their activity.

    Protein Interactions: The compound may interact with proteins, affecting their structure and function.

    Pathways Involved: It can influence metabolic pathways related to amino acid metabolism and signal transduction.

Comparison with Similar Compounds

    Phenylalanine: An essential amino acid with a similar structure but lacks the benzyl group.

    Tyrosine: Similar to phenylalanine but with an additional hydroxyl group on the phenyl ring.

    2-Amino-3-phenylpropanoic acid: Lacks the benzyl group present in 2-Amino-2-benzyl-3-phenylpropanoic acid.

Uniqueness: this compound is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical properties and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-amino-2-benzyl-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c17-16(15(18)19,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKZHNIMMJPKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50978442
Record name alpha-Benzylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6278-96-2
Record name NSC34508
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34508
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Benzylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50978442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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